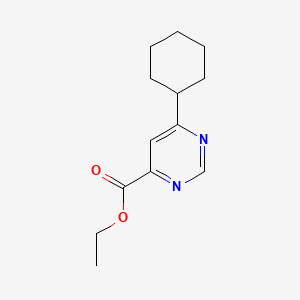
Ethyl 6-cyclohexylpyrimidine-4-carboxylate
Vue d'ensemble
Description
Ethyl 6-cyclohexylpyrimidine-4-carboxylate (ECPC) is an organic compound belonging to the class of pyrimidines. It is a white, crystalline solid with a melting point of 206-208 °C and a boiling point of 312-313 °C. ECPC is used in a variety of scientific research applications, including as a synthetic intermediate, a reagent for the synthesis of other compounds, and a tool for studying the biochemical and physiological effects of other compounds.
Applications De Recherche Scientifique
Antimicrobial Activity
Ethyl 6-cyclohexylpyrimidine-4-carboxylate derivatives have been synthesized and evaluated for antimicrobial activity. In a study, ethyl 4-thioxo-3,4-dihydropyrimidine-5-carboxylate derivatives were reacted with various agents, including 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, to produce compounds with potential antimicrobial properties. These compounds were screened for their effectiveness against microbial infections, showcasing the chemical's role in developing new antimicrobial agents (El‐Sayed, Moustafa, Haikal, Abdou, & El‐Ashry, 2008).
Chemical Synthesis and Catalysis
The compound has also found application in chemical synthesis processes. For example, ethyl 2-methyl-2,3-butadienoate, a related compound, was used in a [4 + 2] annulation reaction with N-tosylimines in the presence of an organic phosphine catalyst, leading to the synthesis of highly functionalized tetrahydropyridines. This showcases the utility of this compound and its derivatives in catalyzing regioselective synthesis processes, contributing to the development of new synthetic methodologies (Zhu, Lan, & Kwon, 2003).
Heterocyclic Compound Synthesis
Furthermore, the compound has been utilized in the synthesis of novel heterocyclic compounds, which are crucial for developing pharmaceuticals and materials science. A study demonstrated the preparation of phenoxydifluoromethyl substituted nitrogen heterocycles using ethyl 4,4-difluoro-4-phenoxyacetoacetate as a precursor. This research highlights the potential of this compound derivatives in heterocyclic chemistry, enabling the design of biologically active heterocycles with broad applications (Solodukhin, Peregudov, Vorontsov, & Chkanikov, 2004).
Cytotoxic Activity for Cancer Research
This compound derivatives have been synthesized to study their cytotoxic activity against cancer cells. One study synthesized novel 5-methyl-4-thiopyrimidine derivatives from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, investigating their structure through single-crystal X-ray diffraction and evaluating their cytotoxicity against various cancer cell lines. This indicates the compound's significance in medicinal chemistry for developing new anticancer therapies (Stolarczyk, Bryndal, Matera-Witkiewicz, Lis, Królewska-Golińska, Cieślak, Kaźmierczak-Barańska, & Cieplik, 2018).
Antitumor Activity and Molecular Docking
Another study focused on synthesizing novel pyrido[2,3-d]pyrimidine, xanthine, and lumazine derivatives, examining their antitumor activities in vitro and employing molecular docking to understand their mechanism against cancer progression. This research underscores the potential of this compound derivatives in oncological research, providing insights into their interaction with cancer-related proteins and their efficacy in inhibiting tumor growth (El-Kalyoubi & Agili, 2020).
Propriétés
IUPAC Name |
ethyl 6-cyclohexylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-17-13(16)12-8-11(14-9-15-12)10-6-4-3-5-7-10/h8-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVLJZUPQPSVIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=NC(=C1)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



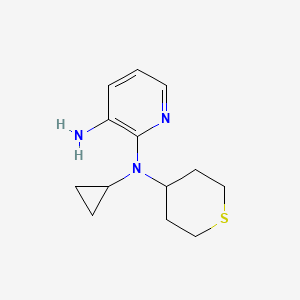
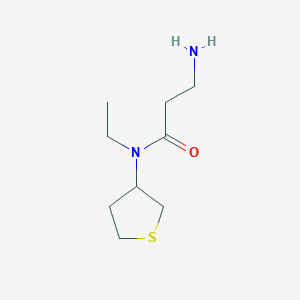
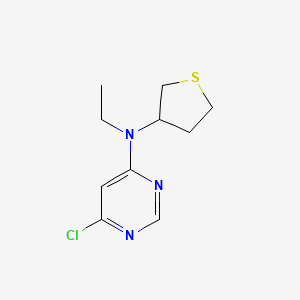

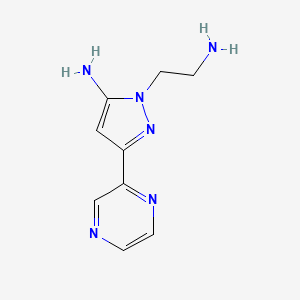



![2-(2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1490370.png)
![1-(prop-2-yn-1-yl)-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490371.png)

![2-(2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1490374.png)
![(2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B1490375.png)
![2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1490378.png)